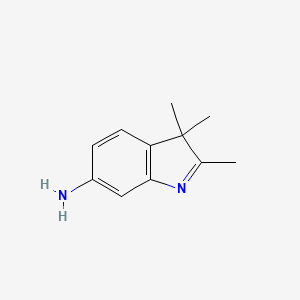
2,3,3-Trimethyl-3H-indol-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,3-Trimethyl-3H-indol-6-amine is a chemical compound with the molecular formula C11H13N. It is a derivative of indole, a significant heterocyclic compound that forms the core structure of many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3-Trimethyl-3H-indol-6-amine typically involves the reaction of 2,3,3-Trimethylindolenine with suitable amine sources under controlled conditions. One common method includes the use of N,N-dimethylmethylene ammonium chloride in acetic acid, followed by elimination of the tosyl masking group . Another approach involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under reflux in methanesulfonic acid to yield the desired indole derivative .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, utilizing readily available starting materials and efficient catalytic processes. The use of continuous flow reactors and automated synthesis platforms can enhance the yield and purity of the compound, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
2,3,3-Trimethyl-3H-indol-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Electrophilic substitution reactions are common, where the indole ring reacts with electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides and quinones.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of alkylated or acylated indole derivatives.
Scientific Research Applications
2,3,3-Trimethyl-3H-indol-6-amine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3,3-Trimethyl-3H-indol-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to desired biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with viral proteins to prevent viral replication .
Comparison with Similar Compounds
Similar Compounds
2,3,3-Trimethylindolenine: A closely related compound with similar structural features but different functional groups.
Indole-3-acetic acid: A plant hormone with a similar indole core but different biological functions.
3,3-Dimethylindole: Another indole derivative with distinct chemical properties and applications.
Uniqueness
2,3,3-Trimethyl-3H-indol-6-amine stands out due to its unique combination of structural features and functional groups, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance in scientific research and industrial applications .
Properties
Molecular Formula |
C11H14N2 |
|---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
2,3,3-trimethylindol-6-amine |
InChI |
InChI=1S/C11H14N2/c1-7-11(2,3)9-5-4-8(12)6-10(9)13-7/h4-6H,12H2,1-3H3 |
InChI Key |
ZUWZZZLOUZNWII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C1(C)C)C=CC(=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


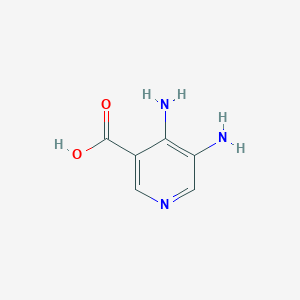

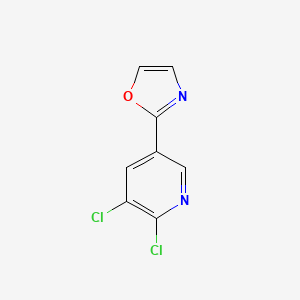
![1-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13660931.png)
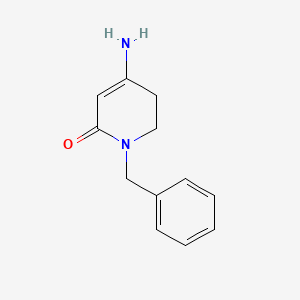
![3-Methyl-6-azabicyclo[3.1.1]heptane](/img/structure/B13660948.png)
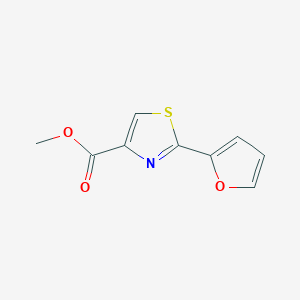

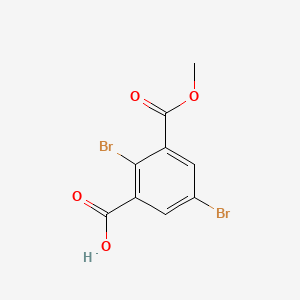

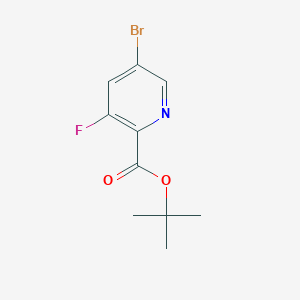
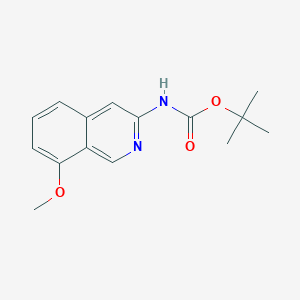
![5-Hydroxy-2-[3-methoxy-4,5-bis(methoxymethoxy)phenyl]-7-(methoxymethoxy)-4H-chromen-4-one](/img/structure/B13660971.png)
![6-Bromo-3-(chloromethyl)-4-methoxypyrazolo[1,5-a]pyridine](/img/structure/B13660975.png)
